1-[2-(4-bromophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine
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Overview
Description
1-[2-(4-BROMOPHENOXY)ETHYL]-3-[2-(2-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is a complex organic compound with the molecular formula C24H24BrN3O3 This compound features a benzodiazole core substituted with bromophenoxy and methoxyphenoxy ethyl groups
Preparation Methods
The synthesis of 1-[2-(4-BROMOPHENOXY)ETHYL]-3-[2-(2-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the bromophenoxy and methoxyphenoxy ethyl intermediates, which are then coupled with the benzodiazole core under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under suitable conditions, leading to a variety of substituted products. Common reagents and conditions used in these reactions include strong acids or bases, specific solvents, and controlled temperatures
Scientific Research Applications
1-[2-(4-BROMOPHENOXY)ETHYL]-3-[2-(2-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-BROMOPHENOXY)ETHYL]-3-[2-(2-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[2-(4-BROMOPHENOXY)ETHYL]-3-[2-(2-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE include:
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: Shares the bromophenoxy ethyl group but differs in the core structure.
N-[2-(4-Bromophenoxy)ethyl]-N,N-dimethylamine: Similar bromophenoxy ethyl group but with a different amine structure. The uniqueness of 1-[2-(4-BROMOPHENOXY)ETHYL]-3-[2-(2-METHOXYPHENOXY)ETHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE lies in its benzodiazole core and the combination of bromophenoxy and methoxyphenoxy ethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24BrN3O3 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-imine |
InChI |
InChI=1S/C24H24BrN3O3/c1-29-22-8-4-5-9-23(22)31-17-15-28-21-7-3-2-6-20(21)27(24(28)26)14-16-30-19-12-10-18(25)11-13-19/h2-13,26H,14-17H2,1H3 |
InChI Key |
GWPXKZIUTWXTGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N(C2=N)CCOC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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